CPF-St5
Description
CPF-St5 (Cambridge ID 5564454) is a synthetic organic compound distinguished by its unique combination of functional groups and molecular architecture. Key properties include:
This compound’s applications span pharmaceuticals, agrochemicals, and materials science, with its fluorinated structure enhancing metabolic stability and target binding .
Properties
bioactivity |
Gram+ & Gram-, Fungi, Mammalian cells, |
|---|---|
sequence |
GVFGLLAKAALKGASKLIPHLLPSRQQ |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A: Fluorinated Benzaldehyde Derivative
- Structural Similarity : Shares a polyaromatic core with CPF-St5 but substitutes fluorine with chlorine (e.g., CAS 405-05-0, C₇H₅FO₂ → C₇H₅ClO₂) .
- Key Differences :
- Reactivity : Chlorine increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to fluorine .
- Bioactivity : Lower BBB permeability (LogKp = -6.21 vs. This compound’s -6.05) due to larger atomic radius .
- Applications : Preferred in pesticide formulations due to prolonged environmental persistence .
Compound B: Boronic Acid Derivative
Compound C: Hydroxyl-Substituted Analog
- Structural Similarity : Retains the aromatic core but replaces fluorine with a hydroxyl group (e.g., CAS 405-05-0 derivative) .
- Key Differences :
Data-Driven Comparison Table
Research Findings and Challenges
- Synthetic Accessibility : this compound’s synthesis (48% yield via bromide-acid condensation) is less efficient than Compound B’s palladium-catalyzed method (yield unspecified) .
- Biological Performance : this compound exhibits superior BBB penetration vs. Compound A (LogKp = -6.05 vs. -6.21) but lags behind boronic acid derivatives in tumor targeting .
- Stability Issues : Hydroxyl analogs (Compound C) require stabilization additives, increasing production costs .
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